molecular formula C16H23N3OS B2671707 3-{2-[Bis(propan-2-yl)amino]ethyl}-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 730951-04-9

3-{2-[Bis(propan-2-yl)amino]ethyl}-2-sulfanyl-3,4-dihydroquinazolin-4-one

Cat. No. B2671707
CAS RN: 730951-04-9
M. Wt: 305.44
InChI Key: WUYOVKIGEHVBOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as molecular weight, density, melting point, boiling point, and specific optical rotation. For “3-{2-[Bis(propan-2-yl)amino]ethyl}-2-sulfanyl-3,4-dihydroquinazolin-4-one”, the molecular weight is 305.43832 . No further information on its physical and chemical properties was found in the available resources.

Scientific Research Applications

Green Synthesis Protocols

A study highlights a green protocol for synthesizing bisquinolines, including compounds structurally similar to 3-{2-[Bis(propan-2-yl)amino]ethyl}-2-sulfanyl-3,4-dihydroquinazolin-4-one, through the double Friedlander reaction in water. This method offers a more environmentally friendly approach to producing these compounds, showcasing an interest in sustainable chemistry practices (Paul, Muthusubramanian, & Bhuvanesh, 2011).

Antimicrobial Applications

Another area of research focuses on the potential antimicrobial properties of quinazoline derivatives. Synthesis and characterization efforts have led to the identification of new quinazolines as potential antimicrobial agents, indicating the relevance of these compounds in developing new treatments for bacterial and fungal infections (Desai, Shihora, & Moradia, 2007).

Antitumor Activity

The antileukemic activity of bis[[(carbamoyl)oxy]methyl]-substituted compounds, related to the structural framework of 3-{2-[Bis(propan-2-yl)amino]ethyl}-2-sulfanyl-3,4-dihydroquinazolin-4-one, has been evaluated, with certain derivatives showing significant in vivo activity against P388 lymphocytic leukemia. This suggests the potential of these compounds in cancer therapy (Anderson, Heider, Raju, & Yucht, 1988).

Enhanced Solubility and Optical Properties

Research into the solubility and optical properties of molecular complexes, including those based on the sulfonate–pyridinium supramolecular synthon, highlights the structural versatility of quinazoline derivatives. The enhancement in solubility and optical behavior of these compounds underlines their potential for various scientific applications, particularly in materials science (Ahmad, Ganie, & Dar, 2020).

Synthesis and Characterization of Antimicrobial Agents

The synthesis and evaluation of 1,2,3-triazoles containing quinoline moiety demonstrate the antimicrobial potential of these compounds, further extending the application of quinazoline derivatives in the field of antimicrobial research. Some of these compounds have shown significant activity against a range of bacterial and fungal strains, indicating their potential as leads for the development of new antimicrobial agents (Sumangala, Poojary, Chidananda, Fernandes, & Kumari, 2010).

properties

IUPAC Name

3-[2-[di(propan-2-yl)amino]ethyl]-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3OS/c1-11(2)18(12(3)4)9-10-19-15(20)13-7-5-6-8-14(13)17-16(19)21/h5-8,11-12H,9-10H2,1-4H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYOVKIGEHVBOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCN1C(=O)C2=CC=CC=C2NC1=S)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{2-[Bis(propan-2-yl)amino]ethyl}-2-sulfanyl-3,4-dihydroquinazolin-4-one

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